molecular formula C16H11BrN2 B12568469 5-(4-Bromophenyl)-2-phenylpyrimidine CAS No. 193886-10-1

5-(4-Bromophenyl)-2-phenylpyrimidine

Cat. No.: B12568469
CAS No.: 193886-10-1
M. Wt: 311.18 g/mol
InChI Key: WYJFINDNTKXFRB-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a pyrimidine ring. Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 5-(4-Bromophenyl)-2-phenylpyrimidine typically involves several steps. One common method includes the following steps :

    Preparation of Intermediate I: Methyl p-bromophenylacetate is prepared by catalytic esterification of p-bromophenylacetic acid.

    Synthesis of Intermediate II: The intermediate I reacts with dimethyl carbonate to synthesize 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester.

    Cyclization: The intermediate II undergoes cyclization with formamidine hydrochloride to obtain 5-(4-bromophenyl)-4,6-dihydroxypyrimidine.

    Chlorination: The final step involves chlorination to produce 5-(4-bromophenyl)-4,6-dichloropyrimidine.

Chemical Reactions Analysis

5-(4-Bromophenyl)-2-phenylpyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

5-(4-Bromophenyl)-2-phenylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit certain kinases or other enzymes involved in cell signaling pathways, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

5-(4-Bromophenyl)-2-phenylpyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromophenyl and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

193886-10-1

Molecular Formula

C16H11BrN2

Molecular Weight

311.18 g/mol

IUPAC Name

5-(4-bromophenyl)-2-phenylpyrimidine

InChI

InChI=1S/C16H11BrN2/c17-15-8-6-12(7-9-15)14-10-18-16(19-11-14)13-4-2-1-3-5-13/h1-11H

InChI Key

WYJFINDNTKXFRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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